molecular formula C24H20ClFN2O2S2 B2983500 (E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile CAS No. 1322288-01-6

(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B2983500
CAS No.: 1322288-01-6
M. Wt: 487
InChI Key: QWLZPHASQCLCOZ-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C24H20ClFN2O2S2 and its molecular weight is 487. The purity is usually 95%.
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Scientific Research Applications

Optical and Electronic Applications

One of the primary applications of compounds similar to (E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is in the field of optics and electronics. For instance, donor-acceptor substituted thiophene dyes, including derivatives of thiophene dyes, have been designed and synthesized for enhancing nonlinear optical limiting. These materials are valuable in optoelectronic devices for protecting human eyes and optical sensors and stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under laser excitation is a key feature of these compounds (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Crystal Structure Analysis

The crystal structure of related compounds, such as 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, has been extensively studied. These analyses are crucial for understanding the chemical properties and potential applications of these compounds. The crystal structure provides insights into the molecular conformation and the arrangement of atoms, which is essential for predicting and explaining the reactivity and interaction of these molecules (Naveen, Kavitha, Sarala, Anandalwar, Prasad, & Rangappa, 2006).

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O2S2/c1-2-17-9-6-7-14-22(17)28-24(31-16-19-20(25)12-8-13-21(19)26)23(15-27)32(29,30)18-10-4-3-5-11-18/h3-14,28H,2,16H2,1H3/b24-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLZPHASQCLCOZ-WCWDXBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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